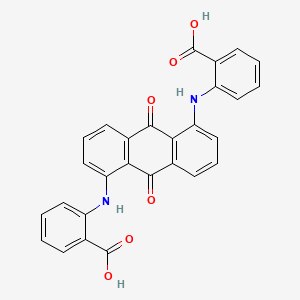
1,5-Bis(2-carboxyanilino)anthraquinone
Cat. No. B1211564
Key on ui cas rn:
81-78-7
M. Wt: 478.5 g/mol
InChI Key: VBKQODJWSGDGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04359570
Procedure details


A mixture of 1,5-dichloroanthraquinone (12.0 g.), anthranilic acid (37.0 g.), magnesium oxide (3.2 g.), cupric oxide (0.8 g.), potassium hydroxide (15.0 g.), water (60 ml), and isobutyl alcohol (6 ml) was heated in an autoclave at 150° C. for 20 hrs. The reaction mixture was diluted with 500 ml water, acidified with sulfuric acid (15 ml), and then heated to 80°-85° C. with stirring. After cooling, the product was collected by filtration and washed with water. The dried product was purified by recrystallization from N-methyl-2-pyrrolidinone. This product is one of the most preferred comonomers.



[Compound]
Name
cupric oxide
Quantity
0.8 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:19]([OH:28])(=[O:27])[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][CH:26]=1)[NH2:22].[O-2:29].[Mg+2].[OH-:31].[K+].S(=O)(=O)(O)O>O.C(O)C(C)C>[C:19]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH:22][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:22][C:21]4[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=4[C:19]([OH:31])=[O:29])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)([OH:28])=[O:27] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
[Compound]
|
Name
|
cupric oxide
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80°-85° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dried product was purified by recrystallization from N-methyl-2-pyrrolidinone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)C1=C(NC2=CC=CC=3C(C4=C(C=CC=C4C(C23)=O)NC2=C(C=CC=C2)C(=O)O)=O)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
